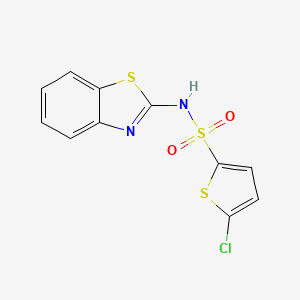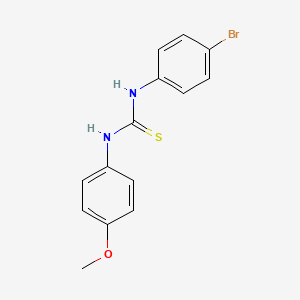![molecular formula C12H12BrN3O2 B5776713 6-[(4-bromophenyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5776713.png)
6-[(4-bromophenyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(4-bromophenyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-[(4-bromophenyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids, thereby disrupting the growth and proliferation of cancer cells and bacteria.
Biochemical and Physiological Effects:
The compound has been found to exhibit cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, the compound has been found to exhibit anticonvulsant activity and has shown potential as a treatment for epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-[(4-bromophenyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione in lab experiments is its potential as a treatment for various diseases, including cancer and epilepsy. Additionally, the compound has been found to possess antimicrobial activity, making it a potential candidate for the development of new antibiotics. However, one of the limitations of using the compound in lab experiments is its cytotoxicity, which may pose a risk to researchers handling the compound.
Orientations Futures
There are several future directions for the research and development of 6-[(4-bromophenyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione. One potential direction is the development of new derivatives of the compound with improved efficacy and reduced cytotoxicity. Additionally, the compound may be further investigated for its potential as a treatment for other diseases, including viral infections and neurodegenerative disorders. Further research may also be conducted to elucidate the mechanism of action of the compound and to identify potential molecular targets for the development of new drugs.
Méthodes De Synthèse
The synthesis of 6-[(4-bromophenyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione can be achieved through various methods, including the reaction of 4-bromoaniline with ethyl acetoacetate and urea in the presence of a catalyst. The compound can also be synthesized through the reaction of 4-bromoaniline with ethyl acetoacetate and thiourea in the presence of a catalyst. The yield of the compound varies depending on the method used.
Applications De Recherche Scientifique
The compound has shown potential applications in the field of medicinal chemistry. It has been found to exhibit cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been found to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, the compound has been found to exhibit anticonvulsant activity and has shown potential as a treatment for epilepsy.
Propriétés
IUPAC Name |
6-(4-bromoanilino)-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2/c1-15-10(7-11(17)16(2)12(15)18)14-9-5-3-8(13)4-6-9/h3-7,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJFCFAJQBEKMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Bromoanilino)-1,3-dimethylpyrimidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({4-[(4-nitrophenyl)thio]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5776632.png)
![4-methoxy-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5776640.png)








![N-(4-isopropylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5776697.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5776704.png)
amino]carbonyl}amino)benzoate](/img/structure/B5776719.png)
![methyl [7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5776726.png)